molecular formula C20H30O3 B12339838 (5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid

(5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid

Cat. No.: B12339838
M. Wt: 318.4 g/mol
InChI Key: QHOKDYBJJBDJGY-WFPHMWACSA-N
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Description

(5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid is a complex organic compound characterized by multiple double bonds and an oxirane ring. This compound is notable for its unique structure, which includes a combination of conjugated dienes and an epoxide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of a Diels-Alder reaction to form the conjugated diene system, followed by epoxidation to introduce the oxirane ring. The reaction conditions often require the use of catalysts such as Lewis acids and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, resulting in the formation of different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like hydroxide ions for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into its potential therapeutic effects includes studies on its anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid exerts its effects involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The conjugated diene system can also participate in electron transfer reactions, affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other conjugated dienes and epoxides, such as:

  • (2E,4E)-Hexa-2,4-dienoic acid
  • (3R,4S)-3,4-Epoxyhexane
  • (2Z,4Z)-Hexa-2,4-dien-1-ol

Uniqueness

What sets (5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid apart is its combination of a conjugated diene system with an oxirane ring, providing a unique set of chemical properties and reactivity. This makes it particularly valuable in research focused on complex organic synthesis and the development of new chemical entities.

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h3-4,6,8-10,12-13,18-19H,2,5,7,11,14-17H2,1H3,(H,21,22)/b4-3-,8-6-,12-9-,13-10-/t18-,19+/m1/s1

InChI Key

QHOKDYBJJBDJGY-WFPHMWACSA-N

Isomeric SMILES

CC/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCCC(=O)O

Canonical SMILES

CCC=CCC=CCC1C(O1)CC=CCC=CCCCC(=O)O

Origin of Product

United States

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